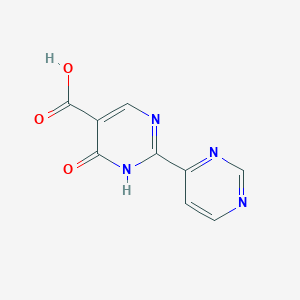

6-Oxo-2-(pyrimidin-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-Oxo-1,6-dihydro-[2,4’-bipyrimidine]-5-carboxylic acid” is a chemical compound with the empirical formula C5H4N2O3 . It is a solid substance .

Synthesis Analysis

The synthesis of 6-oxo-1,6-dihydropyridines, which are structurally similar to the compound , has been reported in the literature . The general synthesis of these analogues began with the appropriately substituted ethyl acetoacetates . A series of novel 6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide derivatives were also synthesized and evaluated for their inhibition effects on MMP 3, MMP 12, and MMP 13 .Molecular Structure Analysis

The molecular structure of “6-Oxo-1,6-dihydro-[2,4’-bipyrimidine]-5-carboxylic acid” can be represented by the InChI code: 1S/C5H4N2O3/c8-4-1-3 (5 (9)10)2-6-7-4/h1-2H, (H,7,8) (H,9,10) .Scientific Research Applications

Hepatitis C Virus Inhibition

6-Oxo-1,6-dihydro-[2,4'-bipyrimidine]-5-carboxylic acid and its derivatives have shown promise in inhibiting the hepatitis C virus (HCV). Specifically, 5,6-Dihydroxypyrimidine-4-carboxylic acids are active site inhibitors of HCV NS5B polymerase. Research indicates that these compounds bind at the active site of the enzyme, suggesting potential for therapeutic applications in hepatitis C treatment (Stansfield et al., 2004).

Synthesis and Characterization in Coordination Chemistry

Studies have explored the synthesis and characterization of metal-organic complexes involving variants of 6-oxo-1,6-dihydro-pyrimidine derivatives. These compounds have been used to form oxidovanadium(IV) complexes with various carboxylic acids, demonstrating different behaviors in solid state and aqueous solutions. Such studies are significant in understanding the coordination chemistry and potential applications of these complexes (Koleša-Dobravc et al., 2014).

Antiallergic Properties

Derivatives of 6-oxo-1,6-dihydro-pyrimidine, such as 1,6-dihydro-6-oxo-2-phenylpyrimidine-5-carboxylic acids and esters, have been synthesized and studied for their antiallergic properties. These compounds have shown significant activity against passive cutaneous anaphylaxis in rats, indicating their potential as antiallergic agents (Juby et al., 1979).

Application in Coordination Polymers

6-Oxo-1,6-dihydro-[2,4'-bipyrimidine]-5-carboxylic acid and its derivatives have been utilized in the construction of lanthanide-organic coordination polymers. These polymers exhibit interesting topologies and could have implications in materials science, particularly in the design of novel materials with specific magnetic properties (Liu et al., 2009).

Antimicrobial Applications

Some novel 2-(Hydroxyimino)-dihydropyrimidine-5-carboxylic acids have been synthesized and evaluated for their antimicrobial properties. These compounds have demonstrated significant antibacterial and antifungal activities, suggesting potential uses in developing new antimicrobial agents (Shastri & Post, 2019).

Catalysis and Synthetic Applications

Research has also focused on the role of 6-oxo-1,6-dihydro-pyrimidine derivatives in catalysis and synthetic chemistry. For instance, one study explored a one-pot, three-component synthesis process using these compounds, highlighting their utility in the efficient and versatile synthesis of complex molecules (Abdelrazek et al., 2019).

Safety and Hazards

Future Directions

As for future directions, more research is needed to fully understand the potential applications and mechanisms of action of “6-Oxo-1,6-dihydro-[2,4’-bipyrimidine]-5-carboxylic acid”. Given the interest in similar compounds as CDK5 inhibitors , it would be interesting to explore this compound’s potential in this area. Additionally, further studies could investigate its potential role in other biological processes or its use in the synthesis of other compounds.

Properties

IUPAC Name |

6-oxo-2-pyrimidin-4-yl-1H-pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O3/c14-8-5(9(15)16)3-11-7(13-8)6-1-2-10-4-12-6/h1-4H,(H,15,16)(H,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYRGZNOBMPOOMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1C2=NC=C(C(=O)N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Chlorophenyl)-5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2885387.png)

![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2885393.png)

![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2885403.png)

![5-[3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran-2-yl]-1,3-benzodioxole](/img/structure/B2885405.png)

![1-(4-methylphenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2885408.png)

![2,2-Dimethyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-dioxane-4,6-dione](/img/structure/B2885410.png)